2-(2-Fluorophenyl)cyclopent-1-ene-1-carboxylicacid
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Overview
Description
2-(2-Fluorophenyl)cyclopent-1-ene-1-carboxylic acid is an organic compound with a unique structure that includes a fluorophenyl group attached to a cyclopentene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenyl)cyclopent-1-ene-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction parameters such as temperature and solvent, are critical for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluorophenyl)cyclopent-1-ene-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are tailored to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
2-(2-Fluorophenyl)cyclopent-1-ene-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active compound.
Mechanism of Action
The mechanism by which 2-(2-Fluorophenyl)cyclopent-1-ene-1-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biochemical processes, depending on the context of its application. Detailed studies on its mechanism of action are essential to understand its full potential and limitations.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 1-(2-Fluorophenyl)cyclopentane-1-carboxylic acid
- Ethyl 2-(2-fluorophenyl)cyclopent-1-ene-1-carboxylate
Uniqueness
2-(2-Fluorophenyl)cyclopent-1-ene-1-carboxylic acid is unique due to its specific structural features, such as the presence of a fluorophenyl group and a cyclopentene ring
Properties
Molecular Formula |
C12H11FO2 |
---|---|
Molecular Weight |
206.21 g/mol |
IUPAC Name |
2-(2-fluorophenyl)cyclopentene-1-carboxylic acid |
InChI |
InChI=1S/C12H11FO2/c13-11-7-2-1-4-9(11)8-5-3-6-10(8)12(14)15/h1-2,4,7H,3,5-6H2,(H,14,15) |
InChI Key |
NTUBFFCZQDCRIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=C(C1)C(=O)O)C2=CC=CC=C2F |
Origin of Product |
United States |
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